molecular formula C11H8ClN3O B1305638 2-Chloro-10-methyl-3,4-diazaphenoxazine CAS No. 27225-84-9

2-Chloro-10-methyl-3,4-diazaphenoxazine

Cat. No. B1305638
CAS RN: 27225-84-9
M. Wt: 233.65 g/mol
InChI Key: MLCQNZQXVSPVEE-UHFFFAOYSA-N
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Description

2-Chloro-10-methyl-3,4-diazaphenoxazine is a heterocyclic aromatic compound. It has a molecular formula of C11H8ClN3O and an average mass of 233.654 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-10-methyl-3,4-diazaphenoxazine: is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their structural diversity and potential biological activity .

Antimicrobial Agents

Research has indicated that derivatives of diazaphenoxazine exhibit antimicrobial properties. This makes 2-Chloro-10-methyl-3,4-diazaphenoxazine a valuable starting point for the development of new antimicrobial agents .

Anticancer Research

The structure of diazaphenoxazine is similar to that of compounds known to possess anticancer activities. As such, 2-Chloro-10-methyl-3,4-diazaphenoxazine can be used to synthesize novel anticancer agents for experimental therapies .

Anti-Inflammatory Applications

Due to its structural characteristics, 2-Chloro-10-methyl-3,4-diazaphenoxazine may be used to create compounds with anti-inflammatory properties, which are essential in treating various chronic diseases .

Cardiovascular Research

Compounds derived from diazaphenoxazine have been studied for their potential cardiovascular benefits2-Chloro-10-methyl-3,4-diazaphenoxazine could serve as a precursor for drugs targeting cardiovascular diseases .

Neuroprotective Agents

The diazaphenoxazine scaffold is being explored for its neuroprotective effects2-Chloro-10-methyl-3,4-diazaphenoxazine might be instrumental in developing treatments for neurodegenerative disorders .

Agricultural Chemicals

Diazaphenoxazine derivatives are also being investigated for their use in agriculture, particularly as pesticides or herbicides2-Chloro-10-methyl-3,4-diazaphenoxazine could contribute to the synthesis of these agricultural chemicals .

Material Science

The unique properties of 2-Chloro-10-methyl-3,4-diazaphenoxazine make it a candidate for creating novel materials with specific desired properties for use in various technological applications .

Safety And Hazards

The safety data sheet for 2-Chloro-10-methyl-3,4-diazaphenoxazine is not directly available from the search results .

properties

IUPAC Name

3-chloro-5-methylpyridazino[3,4-b][1,4]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCQNZQXVSPVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385317
Record name 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-10-methyl-3,4-diazaphenoxazine

CAS RN

27225-84-9
Record name 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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